Campestanol

描述

This compound has been reported in Clerodendrum chinense, Zea mays, and other organisms with data available.

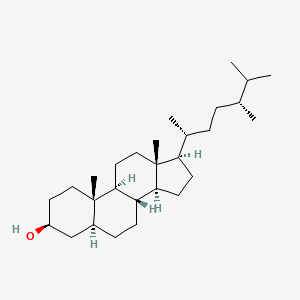

Structure

3D Structure

属性

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYTXMNEANMLMU-ATEDBJNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040988 | |

| Record name | Campestanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-60-2 | |

| Record name | Campestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Campestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Campestanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMPESTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J08LF99N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Campestanol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol, a plant-derived stanol, is gaining significant attention within the scientific community for its potential therapeutic applications, including its role in cholesterol reduction and as a precursor in the synthesis of bioactive steroids. This technical guide provides an in-depth overview of the natural sources of this compound in the plant kingdom, methodologies for its extraction and quantification, and its position within plant biochemical pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data

This compound is a saturated phytosterol found in a variety of plant-based foods. While its concentration is generally lower than its unsaturated counterpart, campesterol, it is widely distributed across different plant species. The primary natural sources of this compound include nuts, seeds, legumes, grains, and unrefined vegetable oils. The following tables summarize the quantitative data for this compound content in various plant materials, compiled from multiple analytical studies.

Table 1: this compound Content in Nuts and Seeds

| Plant Source | This compound (mg/100g) | Reference |

| Sesame Seed | 12.7 | [1] |

| Wheat Germ | 1.0 - 12.7 | [1] |

| Pistachio Nuts | 1.0 - 12.7 | [1] |

| Sunflower Kernel | 1.0 - 12.7 | [1] |

| Brazil Nuts | 1.0 | [1] |

Table 2: this compound Content in Vegetable Oils

| Plant Source | This compound (mg/100g) | Reference |

| Rice Bran Oil | Present | [2] |

| Corn Oil | Present | [2] |

| Canola Oil | Present | [2] |

| Soybean Oil | Present | [2] |

| Camellia Oil | Present | [2] |

Table 3: Phytosterol Content in Cereals (this compound is a minor component)

| Plant Source | Total Phytosterols (mg/100g) | Predominant Sterols | Reference |

| Rye | 95.5 | β-sitosterol, Campesterol | [3] |

| Wheat | 69.0 | β-sitosterol, Campesterol | [3] |

| Barley | 76.1 | β-sitosterol, Campesterol | [3] |

| Oat | 44.7 | β-sitosterol, Campesterol | [3] |

Note: Specific quantitative data for this compound in many fruits and vegetables is limited in publicly available literature. These food groups are known to contain phytosterols, but typically in lower concentrations than oils, nuts, and seeds. The total phytosterol content in vegetables can range from 1.1-53.7 mg/100g and in fruits from 1.6-32.6 mg/100g.

Experimental Protocols: Extraction and Quantification of this compound

The accurate determination of this compound content in plant materials requires a multi-step process involving extraction, saponification, and chromatographic analysis. The following is a synthesized protocol based on established methodologies for phytosterol analysis.

Objective: To extract and quantify this compound from a plant matrix (e.g., seeds, nuts, or oil).

Materials and Reagents:

-

Homogenized plant material

-

Internal standard (e.g., 5α-cholestane or epicoprostanol)

-

Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hexane or other suitable organic solvent (e.g., toluene)

-

Deionized water

-

Anhydrous sodium sulfate

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Pyridine or other suitable solvent for derivatization

-

This compound analytical standard

Instrumentation:

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5)

-

Soxhlet extractor or other extraction apparatus

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Sample Preparation and Extraction:

-

For solid samples (seeds, nuts), grind to a fine powder to increase surface area.

-

Accurately weigh a known amount of the homogenized sample.

-

Add a known amount of the internal standard.

-

Perform lipid extraction using a suitable solvent (e.g., hexane) in a Soxhlet apparatus for several hours. For liquid samples (oils), dissolve a known amount in the extraction solvent.

-

-

Saponification:

-

Evaporate the extraction solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.

-

Add ethanolic KOH solution to the lipid residue.

-

Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour) with occasional mixing to hydrolyze the esterified sterols and stanols.

-

-

Extraction of Unsaponifiables:

-

After cooling, add deionized water to the mixture.

-

Extract the unsaponifiable fraction (containing free sterols and stanols) by partitioning with hexane. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.

-

Combine the hexane extracts and wash with deionized water to remove any remaining soap.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the dried hexane extract to dryness under nitrogen.

-

Add a derivatizing agent (e.g., BSTFA with 1% TMCS in pyridine) to the residue.

-

Heat the mixture (e.g., at 60-70°C for 30 minutes) to convert the sterols and stanols to their more volatile trimethylsilyl (TMS) ethers.

-

-

Gas Chromatographic Analysis:

-

Inject an aliquot of the derivatized sample into the GC-FID or GC-MS system.

-

Use a temperature program that allows for the separation of the different phytosterol TMS ethers. An example program could be: initial temperature of 180°C, ramp to 260°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10-15 minutes.

-

Identify the this compound peak by comparing its retention time with that of a pure this compound standard. In GC-MS, also compare the mass spectrum with the library spectrum or that of the standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of the this compound standard.

-

Signaling Pathways and Logical Relationships

In plants, this compound is a crucial intermediate in the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a wide range of developmental processes, including cell elongation, division, and differentiation, as well as responses to environmental stresses. The pathway begins with campesterol and proceeds through a series of oxidation and reduction steps to produce the active brassinosteroid, brassinolide.

Caption: Brassinosteroid biosynthesis pathway from campesterol.

References

The Unveiling of a Steroid Transformation: A Technical Guide to the Biosynthesis of Campestanol from Campesterol

For Immediate Release

A comprehensive technical guide detailing the biosynthetic conversion of campesterol to campestanol has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the core enzymatic steps, presents quantitative data on pathway intermediates, and provides detailed experimental protocols for the study of this crucial biological process.

The transformation of campesterol, a common plant sterol, into its saturated counterpart, this compound, represents a key juncture in the biosynthesis of brassinosteroids, a class of plant hormones vital for growth and development. Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in agriculture and medicine, given the structural similarities between plant and animal steroids and the therapeutic importance of steroid derivatives.

The Core Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of this compound from campesterol is a sequential, two-enzyme process involving oxidation and subsequent reduction. The pathway proceeds through key intermediates, with 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD) and Steroid 5α-Reductase (such as DET2 in Arabidopsis thaliana) playing pivotal roles.

The established sequence of events is as follows:

-

Campesterol is first converted to campest-4-en-3-one . This initial step is catalyzed by 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD).

-

Subsequently, the intermediate campest-4-en-3-one is reduced to 5α-campestan-3-one by the enzyme Steroid 5α-Reductase. In the model plant Arabidopsis thaliana, this function is carried out by the well-characterized enzyme DET2.[1][2][3]

-

Finally, 5α-campestan-3-one is converted to This compound .

Biochemical analysis of the det2 mutant in Arabidopsis has been instrumental in dissecting this pathway. These mutants exhibit a block in the conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one, leading to an accumulation of the former and a depletion of downstream products, including this compound.[1][2][3]

Quantitative Insights into the Pathway

Quantitative analysis of the sterol intermediates in wild-type and det2 mutant Arabidopsis thaliana seedlings provides a clear picture of the metabolic bottleneck caused by the mutation and highlights the relative abundance of these compounds.

| Sterol Intermediate | Wild-Type (ng/g fresh weight) | det2 Mutant (ng/g fresh weight) | Fold Change in det2 |

| Campest-4-en-3β-ol | ~5 | ~30 | ~6x Increase |

| Campest-4-en-3-one | ~10 | ~40 | ~4x Increase |

| 5α-Campestan-3-one | ~25 | <5 | >5x Decrease |

| This compound | ~2500 | ~200-375 | ~7-12x Decrease |

This table summarizes data adapted from studies on Arabidopsis seedlings, illustrating the accumulation of precursors and depletion of products in the det2 mutant.[1][2]

Visualizing the Transformation

To provide a clear visual representation of the biosynthetic pathway, the following diagram has been generated using the DOT language.

Figure 1: Biosynthetic pathway of this compound from campesterol.

Experimental Protocols

A foundational aspect of studying this pathway involves the robust extraction, separation, and quantification of the sterol intermediates, as well as the characterization of the enzymes involved.

Protocol 1: Extraction and Quantitative Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of campesterol, this compound, and their intermediates from plant tissues.

1. Sample Preparation and Extraction:

- Freeze plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen and grind to a fine powder.

- Extract the powdered tissue with a chloroform:methanol (2:1, v/v) solvent mixture.

- Add a known amount of an internal standard (e.g., 5α-cholestane) to the extraction solvent for quantification.

- After vigorous mixing and centrifugation, collect the organic phase. Repeat the extraction on the remaining pellet.

- Combine the organic phases and wash with a saline solution (e.g., 0.9% NaCl).

- Dry the organic phase under a stream of nitrogen gas.

2. Saponification:

- To hydrolyze sterol esters, resuspend the dried lipid extract in a solution of ethanolic potassium hydroxide.

- Incubate at a controlled temperature (e.g., 60-80°C) for 1-2 hours.

- After cooling, add water and extract the non-saponifiable fraction (containing free sterols) with a non-polar solvent such as n-hexane or diethyl ether. Repeat the extraction.

3. Derivatization:

- Dry the pooled non-saponifiable fractions under nitrogen.

- To increase volatility for GC analysis, derivatize the sterols to their trimethylsilyl (TMS) ethers. This is achieved by adding a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine) and incubating at 60-70°C.

4. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

- Employ a temperature gradient program to achieve separation of the different sterol derivatives.

- The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions for each sterol and the internal standard.

- Quantification is achieved by comparing the peak area of each analyte to that of the internal standard and referencing a standard curve generated with authentic standards.[4][5][6][7]

Protocol 2: Heterologous Expression and Assay of Steroid 5α-Reductase (DET2) Activity

This protocol provides a framework for producing and testing the activity of the DET2 enzyme.

1. Recombinant Protein Expression and Purification:

- The coding sequence for Arabidopsis thaliana DET2 can be cloned into a suitable expression vector (e.g., pET vector series for E. coli or pYES vector for yeast).

- Introduce the expression construct into a suitable host organism (e.g., E. coli BL21(DE3) strain or a yeast strain).

- Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).

- Harvest the cells and prepare a microsomal fraction, as DET2 is a membrane-associated protein.

- If a purification tag (e.g., His-tag) was included in the construct, the recombinant protein can be purified from the solubilized microsomal fraction using affinity chromatography.[8][9][10][11][12][13]

2. Enzyme Activity Assay:

- The assay mixture should contain the microsomal fraction or purified DET2 enzyme in a suitable buffer (e.g., phosphate buffer at a slightly acidic pH, around 6.5).

- The reaction is initiated by the addition of the substrate, campest-4-en-3-one, and the cofactor NADPH.

- Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

- Terminate the reaction by adding a strong acid or by rapid extraction of the steroids.

- Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

- Analyze the extracted steroids by GC-MS or HPLC to quantify the formation of the product, 5α-campestan-3-one. The activity can be determined by measuring the rate of product formation.[14][15][16][17][18]

The following diagram illustrates a typical workflow for the expression and analysis of a recombinant plant enzyme.

Figure 2: General workflow for recombinant enzyme expression and activity assay.

This technical guide provides a foundational understanding of the biosynthesis of this compound from campesterol. The presented data and protocols offer a starting point for researchers to delve deeper into the intricacies of this pathway, paving the way for future discoveries in plant science and beyond.

References

- 1. Arabidopsis det2 Is Defective in the Conversion of (24R)-24-Methylcholest-4-En-3-One to (24R)-24-Methyl-5α-Cholestan-3-One in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Arabidopsis deetiolated2 mutant is blocked early in brassinosteroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Arabidopsis deetiolated2 mutant is blocked early in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Delta 5-3beta-hydroxysteroid dehydrogenase (3 beta HSD) from Digitalis lanata. Heterologous expression and characterisation of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of Recombinant 3-Beta Hydroxysteroid Dehydrogenase Protein in E. coli [ijbiotech.com]

- 10. Plastidial Expression of 3β-Hydroxysteroid Dehydrogenase and Progesterone 5β-Reductase Genes Confer Enhanced Salt Tolerance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Recovery and purification of plant-made recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.unc.edu [med.unc.edu]

- 14. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. mdpi.com [mdpi.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Physical and chemical properties of campestanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol, a C28 phytostanol, is a saturated derivative of the phytosterol campesterol. It is naturally present in various plant-based foods, albeit at lower concentrations than its unsaturated counterpart. As a key intermediate in the biosynthesis of brassinosteroids, a class of plant steroid hormones, this compound plays a crucial role in plant growth and development. In the context of human health and drug development, this compound and other phytostanols are of significant interest due to their well-documented cholesterol-lowering effects. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its role in biochemical pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its extraction, purification, and analysis, as well as for understanding its behavior in biological and chemical systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C28H50O | [1][2][3] |

| Molecular Weight | 402.70 g/mol | [1][2][4][5] |

| CAS Number | 474-60-2 | [1][2][3][5] |

| Appearance | Solid | [2][3] |

| Melting Point | 145.5-146.5 °C | [5] |

| Purity | >98% (Commercially available) | [2][3] |

Solubility

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | [3] |

| DMSO | Soluble | |

| Water | Insoluble | [6] |

| Non-polar solvents (e.g., hexane) | Soluble | [6] |

| Fats and Oils | Soluble | [6] |

Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| 13C NMR | Spectra available in public databases. | [1] |

| GC-MS | Utilized for identification and quantification; produces characteristic fragmentation patterns after derivatization. | [1][7][8] |

Signaling Pathways and Logical Relationships

This compound is a pivotal intermediate in the biosynthesis of brassinosteroids, a class of phytohormones essential for plant growth and development. The initial steps of this pathway involve the conversion of campesterol to this compound.

Experimental Protocols

Accurate quantification and characterization of this compound are critical for research and development. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the analysis of phytosterols and phytostanols.

Experimental Workflow: GC-MS Analysis of this compound

The following diagram outlines a typical workflow for the analysis of this compound in a given matrix, such as a food product or biological sample.

Detailed Methodology: GC-MS Analysis

This protocol is a generalized procedure adapted from common practices for phytosterol analysis.[7][8][9][10]

1. Sample Preparation and Saponification:

-

Weigh an appropriate amount of the homogenized sample (e.g., ~20-250 mg of oil or dried biological material) into a screw-capped glass tube.

-

Add an internal standard (e.g., 5α-cholestane or epicoprostanol) to correct for procedural losses.

-

Add a solution of potassium hydroxide in ethanol (e.g., 2 mL of 1 M KOH in 95% ethanol).

-

Blanket the tube with nitrogen, seal tightly, and heat at a controlled temperature (e.g., 80-100°C) for 1-2 hours with occasional vortexing to ensure complete saponification of esterified sterols and lipids.

2. Extraction of the Unsaponifiable Fraction:

-

Cool the sample tube to room temperature.

-

Add a volume of deionized water (e.g., 2 mL).

-

Extract the unsaponifiable matter by adding a non-polar solvent such as n-hexane or toluene (e.g., 2 x 3 mL). Vortex vigorously for 1-2 minutes after each solvent addition.

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.

-

Wash the combined organic extracts with deionized water to remove residual alkali.

-

Dry the organic extract over anhydrous sodium sulfate.

3. Derivatization:

-

Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

-

To the dried residue, add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent like pyridine or anhydrous hexane.

-

Seal the vial and heat at 60-70°C for 30-60 minutes to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), is typically used.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

- Injector: Splitless or split injection at a temperature of 250-280°C.

- Oven Program: A temperature gradient is employed to separate the sterols. A typical program might start at a lower temperature (e.g., 180°C), hold for a short period, and then ramp up to a final temperature of 280-300°C.

-

Mass Spectrometer (MS) Conditions:

- Ionization: Electron Impact (EI) at 70 eV.

- Mode: Can be run in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying known compounds like this compound.

- Mass Range: Typically scanned from m/z 50 to 650.

5. Quantification:

-

Identify the this compound-TMS ether peak based on its retention time relative to standards and its characteristic mass spectrum.

-

Quantify the amount of this compound by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve generated from pure this compound standards.

Protocol: Isolation by Solvent Crystallization

For the preparation of purified this compound from a mixed phytosterol source, fractional crystallization can be employed, leveraging the differential solubility of sterol components in specific organic solvents at varying temperatures.[11][12]

1. Initial Dissolution:

-

Dissolve the mixed phytosterol raw material in a suitable organic solvent, such as acetone, at an elevated temperature (e.g., 50-70°C) to ensure complete dissolution. The ratio of solid to solvent is a critical parameter (e.g., 1:5 to 1:25 g/mL).

2. Cooling and Crystallization:

-

Gradually cool the solution to a lower temperature (e.g., 10-25°C) to induce crystallization. The cooling rate can influence crystal size and purity.

-

Allow the solution to stand at a constant low temperature for an extended period (12-24 hours) to promote crystal growth.

3. Separation:

-

Separate the crystallized solid (filter cake) from the mother liquor by filtration (e.g., vacuum filtration). The filter cake will be enriched in the less soluble components at that temperature.

4. Recrystallization:

-

The filter cake is subjected to repeated cycles of dissolution and crystallization (recrystallization) to further enhance the purity of the target compound. The mother liquor can also be processed to recover other sterol fractions. The purity of the fractions at each stage should be monitored by an analytical method like GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic Pathways of Brassinolide in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. KEGG PATHWAY: Brassinosteroid biosynthesis - Reference pathway [kegg.jp]

- 5. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. rivm.nl [rivm.nl]

- 11. CN102633853A - Method for purifying campesterol from mixed plant sterol - Google Patents [patents.google.com]

- 12. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

Structural differences between campestanol and cholesterol

An In-depth Technical Guide to the Core Structural Differences Between Campestanol and Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are critical lipid molecules essential for the structural integrity and fluidity of cell membranes. While cholesterol is the predominant sterol in mammals, plants synthesize a diverse array of structurally similar compounds known as phytosterols. This compound, a phytostanol, is the saturated derivative of the phytosterol campesterol. Although this compound and cholesterol share a common four-ring steroid nucleus, their subtle structural distinctions, primarily in the side chain and ring saturation, lead to significant differences in their physicochemical properties and biological activities. This guide provides a detailed technical examination of these structural differences, their impact on molecular properties, and the experimental methodologies used for their differentiation.

Core Structural Differences

The fundamental architecture of both this compound and cholesterol is the 1,2-cyclopentanoperhydrophenanthrene ring system. However, two key modifications distinguish them:

-

C-24 Alkylation: this compound possesses a methyl group (CH₃) at the C-24 position of its aliphatic side chain. Cholesterol lacks any substitution at this position. This alkylation is a hallmark of many phytosterols.

-

Steroid Nucleus Saturation: this compound is a "stanol," meaning its steroid nucleus is fully saturated. Specifically, it lacks the double bond between carbon 5 and carbon 6 (C5-C6) that is characteristic of cholesterol and other "sterols". This saturation results from the hydrogenation of its precursor, campesterol.

These differences are visualized in the structural comparison diagram below.

Caption: Core structural differences between cholesterol and this compound.

Physicochemical Properties

The minor structural alterations lead to distinct physicochemical properties, which are summarized in the table below. The addition of a methyl group and the saturation of the steroid ring in this compound increase its molecular weight and alter its melting point and solubility compared to cholesterol.

| Property | Cholesterol | This compound |

| Molecular Formula | C₂₇H₄₆O[1][2][3][4] | C₂₈H₅₀O[5][6][7][8] |

| Molar Mass | 386.65 g/mol [1][9][10] | 402.70 g/mol [5][6][11] |

| Melting Point | 148-150 °C[1][2][12] | 145.5-147 °C[6][13] |

| Solubility | Insoluble in water (0.095 mg/L at 30°C)[1]. Soluble in nonpolar organic solvents like chloroform, ether, and hexane[1][12][14]. | Slightly soluble in chloroform[15][16]. Generally insoluble in water and soluble in non-polar solvents[17]. |

| Appearance | White or faintly yellow crystalline powder[1][14] | Solid[15][16] |

Biological Implications and Signaling Pathways

The structural variance between this compound and cholesterol is central to their differing roles in human physiology, particularly in intestinal absorption.

Mechanism of Cholesterol Absorption Inhibition

This compound is poorly absorbed by the intestine compared to cholesterol.[18] Its primary mechanism of action in lowering serum cholesterol involves competing with and displacing cholesterol from mixed micelles in the intestinal lumen.[18][19] These micelles are essential for solubilizing lipids for absorption. By reducing the amount of cholesterol incorporated into these micelles, this compound effectively decreases the amount of cholesterol available for uptake by enterocytes, leading to increased fecal excretion of cholesterol.[19]

Recent studies also suggest phytosterols can influence the expression and activity of key transport proteins. They may interfere with the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which facilitates cholesterol uptake, and modulate ATP-binding cassette (ABC) transporters like ABCG5 and ABCG8, which efflux sterols back into the intestinal lumen.[18][19][20] Furthermore, phytosterols can inhibit the generation of 27-hydroxycholesterol, a key activator of the Liver X Receptor alpha (LXRα).[21] This reduces the expression of LXRα target genes like ABCA1, which is involved in basolateral cholesterol secretion from enterocytes.[19][21]

Caption: this compound competes with cholesterol for micellar incorporation.

Experimental Protocols for Differentiation

The structural similarity between this compound and cholesterol necessitates sophisticated analytical techniques for their separation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly employed method.

Protocol: Sterol Analysis by GC-MS

This protocol provides a generalized workflow for the analysis of sterols in a biological matrix (e.g., food, plasma).

1. Sample Preparation (Saponification & Extraction):

-

Objective: To hydrolyze sterol esters to their free form and remove interfering lipids.

-

Procedure:

-

Weigh approximately 20-50 mg of the homogenized sample into a screw-cap test tube.[22]

-

Add an internal standard (e.g., 5α-cholestane or deuterated sterols) to correct for procedural losses.

-

Add 2 mL of ethanolic potassium hydroxide (KOH) solution (e.g., 1M KOH in 95% ethanol).[22]

-

Seal the tube and heat at 80°C for 1 hour to saponify the lipids.[22]

-

Cool the sample to room temperature. Add 1 mL of water and extract the unsaponifiable matter by adding 2-3 mL of a nonpolar solvent (e.g., n-hexane or petroleum ether) and vortexing vigorously.[22]

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial. Repeat the extraction twice.

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

2. Derivatization:

-

Objective: To increase the volatility and thermal stability of the sterols for GC analysis.

-

Procedure:

-

To the dried extract, add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of anhydrous pyridine.[23]

-

Seal the vial and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) ether derivatives.[23][24]

-

Cool the sample to room temperature before injection.

-

3. GC-MS Analysis:

-

Objective: To separate the derivatized sterols and identify them based on their retention time and mass spectrum.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions: [22]

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 180-220°C), hold for 1-2 minutes, then ramp at 5-15°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be either full scan (to identify unknowns) or Selected Ion Monitoring (SIM) for higher sensitivity and quantification of target sterols.[22]

-

Mass Range: m/z 50-650.

-

Identification: this compound-TMS and Cholesterol-TMS will have distinct retention times and characteristic mass fragmentation patterns that allow for their unambiguous identification and quantification against the internal standard.

-

Caption: Generalized GC-MS workflow for sterol analysis.

Conclusion

While this compound and cholesterol are structurally analogous, the presence of a C-24 methyl group and the saturation of the C5-C6 bond in this compound are defining differences. These modifications result in distinct physicochemical properties and, most importantly, divergent biological fates. The ability of this compound to inhibit intestinal cholesterol absorption underpins its significance in nutrition and pharmacology as a cholesterol-lowering agent. The precise differentiation and quantification of these molecules are reliably achieved through robust analytical methods like GC-MS, which remains a cornerstone technique for researchers in lipidomics and drug development.

References

- 1. Cholesterol - Wikipedia [en.wikipedia.org]

- 2. Cholesterol CAS#: 57-88-5 [m.chemicalbook.com]

- 3. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. This compound | C28H50O | CID 119394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. larodan.com [larodan.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Cholesterol [webbook.nist.gov]

- 10. webqc.org [webqc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cholesterol: Structure, Properties & Role in the Body [vedantu.com]

- 13. echemi.com [echemi.com]

- 14. chembk.com [chembk.com]

- 15. caymanchem.com [caymanchem.com]

- 16. glpbio.com [glpbio.com]

- 17. fao.org [fao.org]

- 18. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Lipid-Lowering Effects and Associated Mechanisms of Dietary Phytosterol Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Phytosterols reduce cholesterol absorption by inhibition of 27-hydroxycholesterol generation, liver X receptor α activation, and expression of the basolateral sterol exporter ATP-binding cassette A1 in Caco-2 enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 24. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Campestanol Extraction from Vegetable Oils

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol, a significant phytostanol found in various vegetable oils, is of increasing interest to the pharmaceutical and nutraceutical industries due to its potential health benefits, including cholesterol-lowering properties. Accurate and efficient extraction and quantification of this compound from complex lipid matrices are crucial for research, quality control, and the development of new therapeutic agents. This document provides a detailed protocol for the extraction of this compound from vegetable oils, primarily employing saponification followed by liquid-liquid or solid-phase extraction. Subsequent analysis is typically performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Optimized Extraction Parameters and this compound Content

The following table summarizes optimized conditions for phytosterol extraction from various vegetable oils, including this compound, as reported in the literature. These parameters can serve as a starting point for method development and optimization.

| Vegetable Oil | Sample Weight (g) | Saponification Conditions | Extraction Solvent & Repetitions | This compound Content (mg/100g or µg/g) | Reference |

| Canola Oil | 0.3 | 3 h at 50°C with ethanolic KOH | n-hexane (4 extractions) | 1840 µg/g (as part of total phytosterols) | [1][2][3] |

| Corn Oil | 0.3 | 3 h at 50°C with ethanolic KOH | n-hexane (4 extractions) | Highest total phytosterols, specific this compound value varies | [2][3][4] |

| Soybean Oil | 0.3 | 3 h at 50°C with ethanolic KOH | n-hexane (4 extractions) | 205 to 287 mg/100 g (total phytosterols) | [4][5] |

| Sunflower Oil | 0.3 | 3 h at 50°C with ethanolic KOH | n-hexane (4 extractions) | Data not specified for this compound alone | [4] |

| Olive Oil | 0.3 | 3 h at 50°C with ethanolic KOH | n-hexane (4 extractions) | Lowest total phytosterols | [4] |

| Generic Edible Oil | 1.0 | 30 min in boiling water bath with 2.0 M ethanolic KOH | n-hexane | Not specified | [6] |

Experimental Protocols

This section details a common and effective method for extracting this compound from vegetable oils, which involves the saponification of the oil to hydrolyze esterified sterols, followed by the extraction of the unsaponifiable matter containing the free sterols.

Materials and Reagents:

-

Vegetable oil sample

-

Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M or 3%)[6][7]

-

n-Hexane (analytical grade)

-

Deionized water

-

Anhydrous sodium sulfate

-

Internal standard (e.g., α-cholestanol or dihydrocholesterol)[7]

-

Pyridine

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Glass test tubes with screw caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Protocol: Saponification and Liquid-Liquid Extraction

-

Sample Preparation: Accurately weigh approximately 0.3 to 1.0 g of the vegetable oil sample into a glass test tube.[4][6][7]

-

Internal Standard Addition: Spike the sample with a known amount of internal standard solution (e.g., 50 µg of dihydrocholesterol dissolved in isopropanol) to ensure accurate quantification.[7]

-

Saponification: Add 10 mL of 3% ethanolic KOH solution to the oil sample.[7] Cap the tube tightly and vortex thoroughly to ensure complete mixing.

-

Heating: Place the tube in a water bath heated to 50-80°C for 30 minutes to 3 hours.[4][6][8] The optimal time and temperature may vary depending on the oil and should be optimized.

-

Cooling and Dilution: After saponification, allow the mixture to cool to room temperature. Add 10 mL of deionized water to the tube.[7]

-

Extraction: Add 10 mL of n-hexane to the tube, cap it, and vortex vigorously for 1-2 minutes.[7]

-

Phase Separation: Centrifuge the tube to facilitate the separation of the aqueous and organic (n-hexane) layers.

-

Collection of Organic Layer: Carefully transfer the upper n-hexane layer, which contains the unsaponifiable matter including this compound, to a clean tube.

-

Repeat Extraction: Repeat the extraction process (steps 6-8) three more times with fresh n-hexane to ensure complete recovery of the phytosterols.[4][7]

-

Drying: Pool the n-hexane extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization (for GC analysis): To the dried residue, add pyridine and a silylating agent. Heat at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

Analysis: The derivatized sample is now ready for injection into the GC-FID or GC-MS system for quantification of this compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for this compound extraction from vegetable oils.

Logical Relationship of Key Methodologies

Caption: Key methodologies for this compound isolation and analysis.

References

- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 2. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-step rapid extraction of phytosterols from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 8. researchgate.net [researchgate.net]

Supercritical Fluid Extraction of Campestanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol, a saturated phytostanol, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, including cholesterol-lowering effects. Traditional solvent extraction methods for obtaining this compound from natural sources often involve the use of hazardous organic solvents, leading to environmental concerns and the potential for residual solvent contamination in the final product. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and efficient alternative for the extraction of bioactive compounds.[1][2] This technology utilizes CO₂ in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing for effective penetration into the plant matrix and dissolution of target compounds.[3][4] The non-toxic, non-flammable, and readily available nature of CO₂, coupled with its moderate critical temperature (31.1 °C), makes it an ideal solvent for extracting heat-sensitive molecules like this compound.[2][5]

These application notes provide a comprehensive overview and detailed protocols for the supercritical fluid extraction of this compound from various plant matrices.

Principles of Supercritical Fluid Extraction

Supercritical fluid extraction is a separation technique that uses a fluid above its critical temperature and pressure as the solvent. In this state, the fluid has a density similar to a liquid for high dissolving power and a viscosity similar to a gas for high diffusivity and penetration.[6] For the extraction of relatively non-polar molecules like this compound, supercritical CO₂ is the solvent of choice.[2][4] The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction.[7] For enhancing the extraction of more polar compounds, a small amount of a polar co-solvent, such as ethanol, is often added to the CO₂ stream.[1][5][6]

Advantages of SFE for this compound Extraction

-

Solvent-Free Product: The final extract is free from residual organic solvents, which is a significant advantage for pharmaceutical and food applications.[3]

-

Mild Operating Conditions: The low critical temperature of CO₂ allows for extraction at near-ambient temperatures, preserving the integrity of thermolabile compounds.[2][5]

-

Selectivity: The extraction process can be made highly selective by optimizing parameters such as pressure, temperature, and co-solvent concentration.[7]

-

Environmentally Friendly: CO₂ is a non-toxic, recyclable, and environmentally benign solvent.[1][2]

Experimental Protocols

General Protocol for SFE of this compound

This protocol outlines a general procedure for the extraction of this compound from a solid plant matrix using supercritical CO₂. The optimal parameters may vary depending on the specific raw material and the desired purity of the extract.

1. Sample Preparation:

- Dry the plant material to a moisture content of less than 10%.

- Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.

2. SFE System Setup:

- Load the ground plant material into the extraction vessel.

- Pressurize the system with CO₂ to the desired operating pressure.

- Heat the extraction vessel to the set temperature.

- If using a co-solvent, introduce it into the CO₂ stream at the specified concentration.

3. Extraction:

- Maintain a constant flow rate of supercritical CO₂ (and co-solvent, if applicable) through the extraction vessel for the desired duration.

- The extracted compounds are carried by the supercritical fluid to a separator.

4. Separation and Collection:

- In the separator, reduce the pressure and/or change the temperature to decrease the solvating power of the CO₂.

- This causes the precipitation of the extracted compounds, including this compound.

- The CO₂ can be recompressed and recycled back to the extraction vessel.

- Collect the crude extract from the separator for further analysis and purification if necessary.

SFE Experimental Workflow

Caption: Experimental workflow for supercritical fluid extraction of this compound.

Data Presentation: SFE Parameters and Yields

The following tables summarize quantitative data from various studies on the supercritical fluid extraction of phytosterols, including this compound, from different sources.

Table 1: SFE Parameters for Phytosterol Extraction

| Plant Source | Pressure (bar) | Temperature (°C) | Co-solvent | Co-solvent Conc. | CO₂ Flow Rate | Reference |

| Rapeseed Oil Deodorizer Distillate | 350 | 40 | Ethanol | 5 wt% | 5 mL/min | [5] |

| Sugarcane Bagasse | 200-400 | 40-80 | Ethanol | 0-10% | 6-10 mL/min | [8] |

| Sea Buckthorn Seeds | 150-600 | 40-80 | - | - | - | [4] |

| Rice Bran | 300 | 60 | - | - | 55 L/h | [9] |

| Soybean Oil | ~550 (8000 psi) | 80 | - | - | - | [10] |

Table 2: this compound and Total Phytosterol Yields from SFE

| Plant Source | This compound Content in Extract | Total Phytosterol Yield/Concentration | Extraction Conditions | Reference |

| Rapeseed Oil Deodorizer Distillate | 36.25 wt% of total phytosterols | - | 350 bar, 40°C, 5 wt% Ethanol | [5] |

| Sugarcane Bagasse | - | 0.300 mg/g dry material | Optimal conditions | [8] |

| Soybean Oil | - | 64.4 mg/g in extract (from 2.2 mg/g in oil) | Multi-step SFE | [10] |

| Corn Fiber Oil | - | 166.2 mg/g in extract (from 13.2 mg/g in oil) | Multi-step SFE | [10] |

| Rice Bran (Hom-nim) | - | 11.21 ± 0.25 mg/g | 300 bar, 60°C | [9] |

Note: Specific this compound yields are often reported as a percentage of the total phytosterol fraction, as this compound is typically co-extracted with other sterols like β-sitosterol and stigmasterol.

Factors Influencing this compound Extraction

The efficiency and selectivity of this compound extraction using SFE are influenced by several key parameters:

-

Pressure: Increasing the pressure generally increases the density of the supercritical CO₂, leading to higher solubility of the phytosterols.[7]

-

Temperature: The effect of temperature is twofold. Higher temperatures can increase the vapor pressure of the solute, enhancing its solubility. However, it can also decrease the density of the CO₂, which may reduce its solvating power.[11][12] The optimal temperature is therefore a balance between these two effects.

-

Co-solvent: The addition of a polar co-solvent like ethanol can significantly improve the extraction efficiency of moderately polar compounds like phytosterols by increasing the polarity of the supercritical fluid.[1][5]

-

Flow Rate: A higher flow rate can increase the extraction rate, but an excessively high flow may lead to insufficient residence time for effective mass transfer.

-

Particle Size: Smaller particle sizes provide a larger surface area for extraction, leading to higher yields and faster extraction rates.

Conclusion

Supercritical fluid extraction with CO₂ is a highly promising technology for the isolation of this compound from natural sources. It offers a clean, efficient, and tunable process that aligns with the principles of green chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop and optimize SFE processes for this compound, paving the way for its wider application in various industries. Further optimization of SFE parameters for specific biomass sources can lead to even higher yields and purity of the target compound.

References

- 1. scite.ai [scite.ai]

- 2. researchgate.net [researchgate.net]

- 3. phasex4scf.com [phasex4scf.com]

- 4. β-Sitosterol: Supercritical Carbon Dioxide Extraction from Sea Buckthorn (Hippophae rhamnoides L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Campestanol

Introduction

Campestanol is a saturated phytostanol found in various plant-based foods and is structurally similar to cholesterol. It is a hydrogenated form of campesterol. The analysis of this compound is crucial in food science, nutrition, and pharmaceutical research due to its cholesterol-lowering effects and its use as a biomarker for intestinal absorption of cholesterol. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various matrices such as edible oils, food products, and biological samples. This application note provides a detailed protocol for the determination of this compound using HPLC coupled with various detection methods.

Principle

The method involves the extraction of lipids, including this compound, from the sample matrix. A saponification step is often employed to hydrolyze esterified sterols, followed by liquid-liquid extraction to isolate the unsaponifiable matter containing free sterols and stanols. The extracted analytes are then separated on a reversed-phase HPLC column and detected by UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).

Experimental Protocols

Sample Preparation (Saponification and Extraction)

This protocol is a general guideline and may need optimization depending on the sample matrix.

Materials:

-

Sample (e.g., 2-3 g of homogenized food product, edible oil, or biological sample)

-

Ethanol (95%)

-

Potassium Hydroxide (KOH) solution (50% w/v in water)

-

Toluene or n-hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Round bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer hot plate

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vials for final extract

Procedure:

-

Weigh an appropriate amount of the homogenized sample into a 250 mL round bottom flask.[1]

-

Add 40 mL of 95% ethanol and a magnetic stir bar.

-

Slowly add 8 mL of 50% KOH solution to the flask.[1]

-

Attach a condenser and reflux the mixture for 60-90 minutes with stirring.[1]

-

Cool the flask to room temperature.

-

Transfer the contents to a 500 mL separatory funnel.

-

Rinse the flask with 100 mL of toluene (or n-hexane) and add it to the separatory funnel.

-

Shake vigorously for 2 minutes. Allow the layers to separate.

-

Collect the upper organic layer (containing the unsaponifiable fraction).

-

Repeat the extraction of the aqueous layer twice more with 100 mL of toluene each time.

-

Combine the organic extracts and wash them with 50 mL portions of deionized water until the washings are neutral to pH paper.

-

Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 55°C.[1]

-

Reconstitute the residue in a known volume of the mobile phase or a suitable solvent (e.g., methanol/chloroform 1:1) for HPLC analysis.[2]

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC Methodologies

Below are three representative HPLC methods for this compound analysis using different detectors.

Method 1: HPLC with UV/DAD Detection

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[3]

-

Mobile Phase: Acetonitrile:Methanol (80:20, v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: 30°C.

Method 2: HPLC with Charged Aerosol Detection (CAD)

-

Column: C8, 4.6 mm x 150 mm, 2.7 µm particle size.[2]

-

Mobile Phase A: Methanol/Water/Acetic Acid (750:250:4, v/v/v).[2]

-

Mobile Phase B: Acetone/Methanol/Tetrahydrofuran/Acetic Acid.[2]

-

Gradient: A gradient elution may be required to resolve multiple sterols.[2]

-

Flow Rate: 0.8 mL/min.[2]

-

Column Temperature: 50°C.[2]

-

Detector: Charged Aerosol Detector (e.g., Corona ultra™).[2]

-

Gas Pressure: 35.0 psi.[2]

Method 3: HPLC with Mass Spectrometry (LC-MS) Detection

-

Column: Atlantis dC18, 2.1 mm x 150 mm, 5 µm particle size.[6]

-

Mobile Phase: Gradient of Acetonitrile and Water (containing 0.01% Acetic Acid).[6]

-

Flow Rate: 0.5 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[6]

-

MS Detection: Selected Ion Monitoring (SIM) or full scan mode. For this compound, the protonated molecule [M+H]+ or the water loss fragment [M+H-H₂O]+ can be monitored.

Data Presentation

The following tables summarize quantitative data from various studies for the analysis of this compound and related phytosterols.

Table 1: HPLC-UV/DAD Method Parameters and Performance

| Parameter | Value | Reference |

| Column | Shiseido C18 (4.6 x 250 mm, 5 µm) | [3] |

| Mobile Phase | Acetonitrile:Methanol (80:20, v/v) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection Wavelength | 210 nm | [4][5] |

| Linearity Range (for Campesterol) | 0.12 - 200 ng/mL | [5] |

| Limit of Detection (LOD) | 20-42 ng/mL | [5] |

| Limit of Quantification (LOQ) | 75-117 ng/mL | [5] |

| Recovery | 96.4 - 101.2 % | [5] |

Table 2: HPLC-CAD Method Parameters and Performance

| Parameter | Value | Reference |

| Column | C8 (4.6 x 150 mm, 2.7 µm) | [2] |

| Mobile Phase | Gradient of Methanol/Water/Acetic Acid and Acetone/Methanol/THF/Acetic Acid | [2] |

| Flow Rate | 0.8 mL/min | [2] |

| Linearity Range | 5 - 2500 ng on column | [2] |

| Correlation Coefficient (r²) | > 0.997 | [2] |

| Limit of Detection (LOD) | ≤ 5 ng on column | [2] |

Table 3: HPLC-MS Method Parameters and Performance

| Parameter | Value | Reference |

| Column | Atlantis dC18 (2.1 x 150 mm, 5 µm) | [6] |

| Mobile Phase | Acetonitrile/Water with 0.01% Acetic Acid (Gradient) | [6] |

| Flow Rate | 0.5 mL/min | [6] |

| Ionization | APCI (Positive Ion Mode) | [6] |

| Analysis Time | < 30 minutes | [6] |

| LOD (for various phytosterols) | 2 - 25 ng/mL | [7] |

| LLOQ (for various phytosterols) | 10 - 100 ng/mL | [7] |

Visualizations

Caption: Experimental workflow for this compound analysis by HPLC.

Caption: Simplified metabolic context of this compound.

References

- 1. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination three phytosterol compounds, campesterol, stigmasterol and daucosterol in Artemisia apiacea by high performance liquid chromatography-diode array ultraviolet/visible detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Anwendungs- und Protokollhinweise: Derivatisierung von Campestanol für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie (GC) ist eine leistungsstarke Analysetechnik zur Trennung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Sterole wie Campestanol besitzen jedoch polare Hydroxylgruppen, die zu ungünstigen chromatographischen Eigenschaften führen, wie z. B. breite Peaks und eine geringere Detektorempfindlichkeit. Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt vor der GC-Analyse unerlässlich.

Die Derivatisierung wandelt die polare Hydroxylgruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe um.[1] Die gebräuchlichste Methode für Sterole ist die Silylierung, bei der ein Trimethylsilyl (TMS)-Derivat gebildet wird. Dieses Verfahren verbessert die Flüchtigkeit, die thermische Stabilität und die Peakform erheblich, was zu einer verbesserten Trennung und genaueren Quantifizierung führt.

Derivatisierungsmethoden: Silylierung

Die Silylierung ist die Methode der Wahl für die Derivatisierung von Sterolen, einschließlich this compound. Bei dieser Reaktion wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilylgruppe (-Si(CH₃)₃) ersetzt.

Gängige Silylierungsreagenzien:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Eines der am häufigsten verwendeten Reagenzien, oft in Kombination mit einem Katalysator.[2][3][4]

-

TMCS (Trimethylchlorsilan): Wird häufig als Katalysator (typischerweise 1 % in BSTFA) zugegeben, um die Reaktivität, insbesondere bei sterisch gehinderten Hydroxylgruppen, zu erhöhen.[3]

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Ein weiteres starkes Silylierungsreagenz.

-

Andere Reagenzien: BSA (N,O-Bis(trimethylsilyl)acetamid) und Mischungen wie TMSI (N-Trimethylsilylimidazol) sind ebenfalls wirksam.

Die Wahl des Reagenzes kann von der spezifischen Probe und dem Vorhandensein anderer funktioneller Gruppen abhängen. Für this compound ist eine Mischung aus BSTFA und TMCS eine robuste und weit verbreitete Wahl.

Experimentelle Protokolle

Hier wird ein allgemeines, aber detailliertes Protokoll für die Silylierungsderivatisierung von this compound beschrieben.

3.1. Benötigte Materialien

-

Probe: Gereinigter this compound-Extrakt oder Standard

-

Reagenzien:

-

BSTFA (+ 1 % TMCS)

-

Pyridin oder Acetonitril (wasserfrei, GC-Qualität)

-

Hexan (GC-Qualität)

-

-

Ausrüstung:

-

GC-Vials (2 ml) mit Septumkappen

-

Mikrospritzen

-

Heizblock oder Wasserbad

-

Verdampfer (z. B. Stickstoffstrom)

-

Vortex-Mischer

-

Zentrifuge (optional)

-

3.2. Protokoll: Silylierung mit BSTFA/TMCS

-

Probenvorbereitung:

-

Eine bekannte Menge des getrockneten this compound-Extrakts oder -Standards (typischerweise 0,1 - 1,0 mg) in ein 2-ml-GC-Vial geben.

-

Kritischer Schritt: Stellen Sie sicher, dass die Probe vollständig trocken ist. Feuchtigkeit kann das Silylierungsreagenz zersetzen und die Reaktion hemmen oder vollständig verhindern.[3]

-

-

Zugabe der Reagenzien:

-

Geben Sie 100 µl eines wasserfreien Lösungsmittels (z. B. Pyridin oder Acetonitril) in das Vial, um den getrockneten Extrakt aufzulösen. Mischen Sie die Probe kurz auf dem Vortex-Mischer.

-

Fügen Sie 100 µl BSTFA (+ 1 % TMCS) hinzu. Es wird empfohlen, das Silylierungsreagenz im Überschuss zuzusetzen, um eine vollständige Reaktion zu gewährleisten.[3]

-

-

Reaktion:

-

Verschließen Sie das Vial sofort fest.

-

Mischen Sie den Inhalt gründlich auf dem Vortex-Mischer.

-

Erhitzen Sie das Vial für 30–60 Minuten bei 60–70 °C in einem Heizblock oder Wasserbad.[2] Die genaue Zeit und Temperatur können je nach Konzentration und Steroleigenschaften eine Optimierung erfordern.[3]

-

-

Aufarbeitung und Analyse:

-

Lassen Sie das Vial auf Raumtemperatur abkühlen.

-

Die Probe kann direkt für die GC-Analyse injiziert werden.

-

Optional (zur Verbesserung der Lebensdauer des Injektors): Das Lösungsmittel und überschüssige Reagenzien können unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) abgedampft werden.[5] Lösen Sie den Rückstand anschließend in einem geeigneten Volumen Hexan (z. B. 200 µl bis 1 ml) für die GC-Injektion auf.

-

Quantitative Daten und Parameter

Die folgende Tabelle fasst typische quantitative Parameter für die Silylierungsderivatisierung von Sterolen zusammen.

| Parameter | Typischer Bereich | Anmerkungen | Quelle(n) |

| Probenmenge | 0,1 - 5,0 mg | Abhängig von der erwarteten Konzentration und der Empfindlichkeit des Detektors. | |

| Lösungsmittelvolumen | 50 - 500 µl | Pyridin, Acetonitril und andere aprotische Lösungsmittel sind geeignet. | [5] |

| Reagenzvolumen | 50 - 250 µl | Ein molares Verhältnis von Reagenz zu aktiven Wasserstoffen von mindestens 2:1 wird empfohlen. | [3][5] |

| Reagenz | BSTFA + 1% TMCS | Eine hochwirksame und gängige Mischung für Sterole. | [3] |

| Reaktionstemperatur | 60 - 75 °C | Höhere Temperaturen können die Reaktionszeit verkürzen. | [2][3] |

| Reaktionszeit | 15 - 60 min | Längere Zeiten können für sterisch gehinderte Verbindungen erforderlich sein. | [2][3][5] |

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf und den chemischen Prozess.

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungsderivatisierung von this compound.

Abbildung 2: Vereinfachtes Reaktionsschema der this compound-Silylierung.

Wichtige Überlegungen und Fehlerbehebung

-

Abwesenheit von Wasser: Dies ist der kritischste Faktor für eine erfolgreiche Silylierung. Verwenden Sie ausschließlich wasserfreie Lösungsmittel und Reagenzien und stellen Sie sicher, dass Ihre Probenextrakte vollständig trocken sind.

-

Unvollständige Derivatisierung: Wenn im Chromatogramm sowohl der derivatisierte als auch der nicht derivatisierte Peak erscheinen, ist die Reaktion unvollständig. Erhöhen Sie die Reaktionszeit, die Temperatur oder die Menge des Silylierungsreagenzes.

-

Reagenzstabilität: Silylierungsreagenzien sind feuchtigkeitsempfindlich. Lagern Sie sie unter inerten Bedingungen (z. B. unter Stickstoff oder Argon) und bei der vom Hersteller empfohlenen Temperatur (in der Regel gekühlt).[1]

-

Probenmatrix: Komplexe Matrices können störende Substanzen enthalten, die mit den Reagenzien reagieren. Eine vorherige Probenreinigung, z. B. durch Festphasenextraktion (SPE), kann erforderlich sein.

References

- 1. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]

- 2. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Assays for Testing Campestanol Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of in vitro assays to evaluate the bioactivity of campestanol, a phytostanol with potential therapeutic applications. The described methods cover key aspects of its bioactivity, including cholesterol metabolism, anti-inflammatory effects, anticancer properties, and enzymatic inhibition.

Cholesterol Metabolism and Transport

This compound is known to influence cholesterol homeostasis. The following assays are designed to investigate its impact on intestinal cholesterol absorption and the expression of key regulatory proteins.

Inhibition of Cholesterol Uptake in Caco-2 Cells

This assay evaluates the ability of this compound to inhibit the uptake of cholesterol by intestinal enterocytes, modeled by the Caco-2 cell line.

Experimental Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Micelle Preparation: Prepare mixed micelles containing cholesterol, phospholipids (e.g., phosphatidylcholine), bile salts (e.g., sodium taurocholate), and a radiolabeled or fluorescent cholesterol tracer (e.g., [³H]-cholesterol or NBD-cholesterol).

-

Treatment: Pre-incubate the apical side of the differentiated Caco-2 cell monolayers with varying concentrations of this compound (e.g., 10-100 µM) dissolved in culture medium for 24 hours.

-

Uptake Assay: Following pre-incubation, add the prepared micelles containing the cholesterol tracer to the apical chamber and incubate for 2-4 hours at 37°C.

-

Quantification: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized micelles. Lyse the cells and measure the amount of internalized tracer using a scintillation counter (for radiolabels) or a fluorescence plate reader (for fluorescent probes).

-

Data Analysis: Calculate the percentage of cholesterol uptake inhibition by this compound compared to a vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cholesterol uptake by 50%.

Data Presentation:

| Compound | Cell Line | Assay | Endpoint | Value |

| This compound | Caco-2 | Cholesterol Uptake | % Inhibition | Concentration-dependent |

| Ezetimibe (Control) | Caco-2 | Cholesterol Uptake | IC50 | ~1-5 µM |

Logical Workflow for Cholesterol Uptake Assay

Caption: Workflow for the in vitro cholesterol uptake assay using Caco-2 cells.

Modulation of ABCG5/ABCG8 Expression in HepG2 Cells

This assay assesses the effect of this compound on the gene expression of ATP-binding cassette transporters G5 and G8 (ABCG5/ABCG8), which are crucial for sterol efflux from hepatocytes.

Experimental Protocol:

-

Cell Culture: Culture human hepatoma cells (HepG2) in standard culture medium until they reach 80-90% confluency.

-

Treatment: Treat the HepG2 cells with various concentrations of this compound (e.g., 10-100 µM) for 24-48 hours.

-

RNA Isolation: After treatment, lyse the cells and isolate total RNA using a suitable commercial kit.

-

Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the isolated RNA. Perform qRT-PCR using specific primers for human ABCG5, ABCG8, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative fold change in ABCG5 and ABCG8 mRNA expression in this compound-treated cells compared to vehicle-treated controls using the ΔΔCt method.

Data Presentation:

| Compound | Cell Line | Genes | Method | Outcome |

| This compound | HepG2 | ABCG5, ABCG8 | qRT-PCR | Fold change in mRNA expression |

| LXR Agonist (Control) | HepG2 | ABCG5, ABCG8 | qRT-PCR | Upregulation of expression |

Signaling Pathway: LXR-mediated Regulation of ABCG5/G8

Caption: Proposed pathway of this compound-mediated regulation of ABCG5/G8 expression via LXR activation.

Anti-Inflammatory Activity

Chronic inflammation is implicated in various diseases. These assays investigate the potential of this compound to mitigate inflammatory responses in vitro.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the assessment of this compound's ability to reduce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated macrophages.

Experimental Protocol:

-

Cell Culture: Culture murine macrophage-like cells (RAW 264.7) in standard medium.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1-2 hours.

-

Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium and incubate for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production by this compound compared to the LPS-stimulated control. Determine the IC50 values.

Data Presentation:

| Compound | Cell Line | Cytokine | IC50 (µM) |

| This compound | RAW 264.7 | TNF-α | To be determined |

| This compound | RAW 264.7 | IL-6 | To be determined |

| Dexamethasone (Control) | RAW 264.7 | TNF-α, IL-6 | ~0.01-0.1 |

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Anticancer and Pro-Apoptotic Activity

The following protocols are designed to evaluate the potential of this compound to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).

Cell Viability Assay in Ovarian Cancer Cells

This assay determines the cytotoxic effect of this compound on human ovarian cancer cell lines, such as SKOV3.

Experimental Protocol:

-

Cell Culture: Seed SKOV3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-200 µM) for 24, 48, and 72 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value at each time point.

Data Presentation:

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |

| This compound | SKOV3 | MTT | 24h, 48h, 72h | To be determined |

| Cisplatin (Control) | SKOV3 | MTT | 48h | ~10[1] |

Apoptosis Induction Assay by Flow Cytometry

This assay quantifies the induction of apoptosis in ovarian cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol:

-